molecular formula C9H9ClO B1293839 2,6-Dimethylbenzoyl chloride CAS No. 21900-37-8

2,6-Dimethylbenzoyl chloride

Cat. No. B1293839
CAS RN: 21900-37-8
M. Wt: 168.62 g/mol
InChI Key: CFLAYISSADVCJH-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoyl chloride is a chemical compound that is a derivative of benzoyl chloride with two methyl groups substituted at the 2nd and 6th positions of the benzene ring. While the provided papers do not directly discuss 2,6-dimethylbenzoyl chloride, they do provide insights into similar compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of 2,6-dimethylbenzoyl chloride.

Synthesis Analysis

The synthesis of related compounds, such as 2-arylbenzoyl chlorides, involves annulative coupling reactions with alkynes. These reactions are catalyzed by a system containing iridium, such as [IrCl(cod)]2/P(t-Bu)3, and lead to the formation of phenanthrene derivatives while eliminating carbon monoxide and hydrogen chloride . Although this paper does not specifically mention 2,6-dimethylbenzoyl chloride, the methodology could potentially be applied to synthesize derivatives of 2,6-dimethylbenzoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,6-dimethylbenzoyl chloride, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, has been characterized by X-ray single crystal diffraction . These structures are organized as molecular crystals and are stabilized by hydrogen bonds. While the paper discusses isomers with substitutions at different positions, the techniques and findings provide a basis for understanding how the molecular structure of 2,6-dimethylbenzoyl chloride might be analyzed and characterized.

Chemical Reactions Analysis

The reactivity of compounds similar to 2,6-dimethylbenzoyl chloride can be inferred from the annulative coupling reactions described in the first paper . These reactions proceed without the need for an external base and involve C-H cleavage, which is a common type of reaction for benzoyl chlorides. The deuterium-labeling experiments mentioned in the paper provide insights into the mechanism of these reactions, which could be relevant when considering the reactivity of 2,6-dimethylbenzoyl chloride in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylbenzoyl chloride can be deduced from the properties of related compounds. For instance, the sterically hindered molecules discussed in the second paper are linked into a framework by hydrogen bonds, which could suggest that 2,6-dimethylbenzoyl chloride may also form similar intermolecular interactions. Additionally, the kinetic investigations of substitution reactions in aqueous solutions provide information on how the steric and electronic properties of the molecules affect their reactivity, which is relevant for understanding the behavior of 2,6-dimethylbenzoyl chloride in chemical reactions.

Scientific Research Applications

Chemical Synthesis and Complex Formation

2,6-Dimethylbenzoyl chloride plays a significant role in the synthesis of various chemical complexes. For instance, it is used in the synthesis of Ru(II) complexes, where it acts as a structural analog in the formation of Ru(II)-2,2′:6′,2′′-terpyridine species (Catalano et al., 1999). These complexes are characterized by various techniques, including X-ray crystallography, and show interesting electrochemical properties.

Crystallography and Structural Analysis

2,6-Dimethylbenzoyl chloride is integral in crystallography studies. The X-ray structure of 2,6-dimethylphenylammonium chloride, derived from 2,6-dimethylbenzoyl chloride, has been determined to understand the distortion effects of ring substituents and their influence on hydrogen bonding (Linden, James & Liesegang, 1995).

Material Synthesis

2,6-Dimethylbenzoyl chloride is used in the synthesis of novel materials. One such application is in the formation of macromonomers of poly(2,6-dimethyl-1,4-phenylene oxide). These macromonomers, synthesized by oxidative polymerization and further reactions with 4-vinylbenzoyl chloride, have potential applications in various fields, including polymer science (Wicker & Heitz, 1991).

Safety And Hazards

2,6-Dimethylbenzoyl chloride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2,6-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLAYISSADVCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176312
Record name 2,6-Dimethylbenzoyl chloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzoyl chloride

CAS RN

21900-37-8
Record name 2,6-Dimethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dimethylbenzoyl chloride
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Record name 2,6-Dimethylbenzoyl chloride
Source EPA DSSTox
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Record name 2,6-dimethylbenzoyl chloride
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Record name 2,6-DIMETHYLBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a mixture of 2,6-dimethylbenzoic acid (3 g; 0.02 mol) in toluene (50 ml) was added thionyl chloride (3.6 ml; 0.05 mol). The mixture thus obtained was refluxed for 2 hours. The solvent and the excess thionyl chloride were then evaporated off under reduced pressure. The residue thus obtained was taken up in toluene (50 ml) three times and evaporated under reduced pressure. The product thus obtained (3.6 g) was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Dimethylbenzoic acid (15 g, 99.88 mmol) was added to anhydrous CH2Cl2 (20 ml) at 0° C. followed by drop wise addition of oxalyl chloride (2M in CH2Cl2, 14.14 g) under argon. The reaction mixture was stirred at the same temperature for 30 minutes and then warmed to the room temperature for 1 hour, concentrated and used without purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
TW Bentley, HC Harris, IS Koo - Journal of the Chemical Society …, 1988 - pubs.rsc.org
Rates of solvolyses of 2,6-dimethyl- and 2,4,6-trimethyl-benzoyl (mesitoyl) chlorides are reported for aqueous binary mixtures with acetone, ethanol, and methanol. These data are …
Number of citations: 51 pubs.rsc.org
ML Bender, MC Chen - Journal of the American Chemical Society, 1963 - ACS Publications
The kinetics of hydrolysis of five 4-substituted-2, 6-dimethylbenzoyl chlorides in 99% acetonitrile-water were determined. The hydrolysis of mesitoyl chloride was shown to be subject to …
Number of citations: 54 pubs.acs.org
DN Kevill, MJ D'Souza - Journal of physical organic chemistry, 2002 - Wiley Online Library
Available specific rates of solvolysis at 25 C of benzoyl chloride and four para‐substituted derivatives for which both N T and Y Cl values are tabulated were analyzed using the …
Number of citations: 69 onlinelibrary.wiley.com
KH Park, DN Kevill - Journal of Physical Organic Chemistry, 2012 - Wiley Online Library
The ortho‐effect of substituents upon the kinetics of reactions taking place at a reaction center attached to an aromatic ring has long been a topic of interest. For benzoyl chloride …
Number of citations: 7 onlinelibrary.wiley.com
AR Daniewski, W Liu, K Püntener… - … process research & …, 2002 - ACS Publications
Two efficient methods for the preparation of 2-chloro-6-methylbenzoic acid were developed: one based on nucleophilic aromatic substitution and the other based on carbonylation. In …
Number of citations: 11 pubs.acs.org
R Dahlbom, A Misiorny - Acta chem. scand, 1961 - actachemscand.org
In connection with investigations on local anesthetics of the aminoacylanilide* type a series of compounds were prepared using an N-substituted piperazine as the amine component (…
Number of citations: 9 actachemscand.org
KH Park, DN Kevill - Journal of Physical Organic Chemistry, 2012 - Wiley Online Library
The ortho effect of the chloro substituents in 2,6‐dichlorobenzoyl chloride sufficiently hindered attack on the acyl carbon such that an ionization mechanism was observed over the full …
Number of citations: 6 onlinelibrary.wiley.com
HR Barai, HW Lee - Bulletin of the Korean Chemical Society, 2011 - Citeseer
The nucleophilic substitution reactions of bis (2, 6-dimethylphenyl) chlorophosphate (5), containing the four ortho-methyl substituents, with X-pyridines are investigated kinetically in …
Number of citations: 6 citeseerx.ist.psu.edu
KT Liu, HI Chen - Journal of the Chemical Society, Perkin Transactions …, 2000 - pubs.rsc.org
The solvolysis of seven aromatic acid chlorides, namely 2,6-dimethyl- (1), 2-methyl- (2), 4-methoxy- (3), 4-methyl- (4), 4-chloro-(6), 4-nitro- (7), and unsubstituted benzoyl chloride (5), in …
Number of citations: 30 pubs.rsc.org
J Thomas, S McLean, GA Starmer - Journal of Pharmacy and …, 1967 - academic.oup.com
SIR,-It is considered that the reactions involved in the formation of methaemoglobin by aromatic amides are (a) hydrolysis of the amide,(b) metabolism of the amine produced to the …
Number of citations: 4 academic.oup.com

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